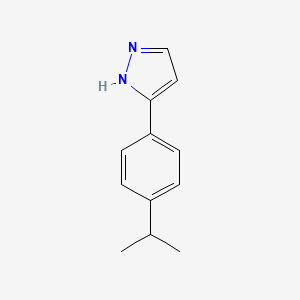
5-(4-Isopropylphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Isopropylphenyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of the isopropylphenyl group at the 5-position of the pyrazole ring imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: The synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole can be achieved through the reaction of 4-isopropylbenzaldehyde with hydrazine hydrate, followed by cyclization with an appropriate reagent such as acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Cyclization Reaction: Another method involves the cyclization of 4-isopropylphenylhydrazine with 1,3-diketones under acidic or basic conditions. This method provides a straightforward route to the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(4-Isopropylphenyl)-1H-pyrazole can undergo oxidation reactions to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, sulfonating agents, and other electrophiles.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-(4-Isopropylphenyl)-1H-pyrazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new materials with specific properties.
Biology: In biological research, this compound is used as a ligand in the study of enzyme interactions and receptor binding. It helps in understanding the mechanisms of enzyme catalysis and the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Researchers explore its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(4-Isopropylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Isopropylphenylhydrazine: A precursor in the synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole.
4-Isopropylbenzaldehyde: Another precursor used in the synthesis.
1,3-Diketones: Used in cyclization reactions to form pyrazole derivatives.
Uniqueness: this compound is unique due to the presence of the isopropylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other pyrazole derivatives.
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
5-(4-propan-2-ylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-14-12/h3-9H,1-2H3,(H,13,14) |
Clé InChI |
DGRQLWGCUJBDEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




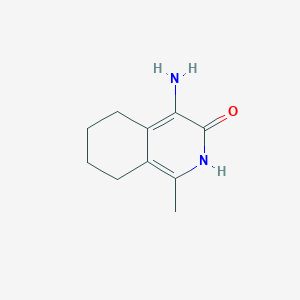
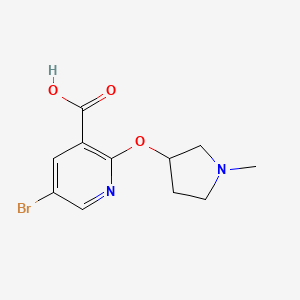

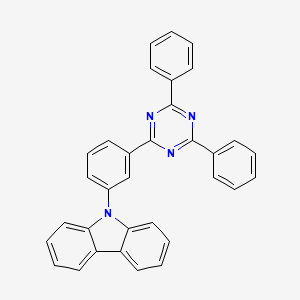

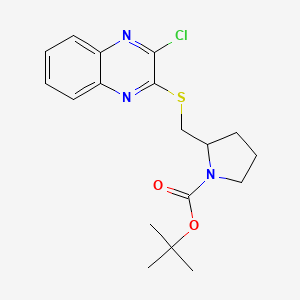
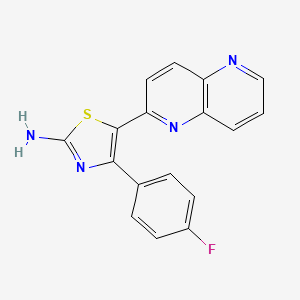
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)


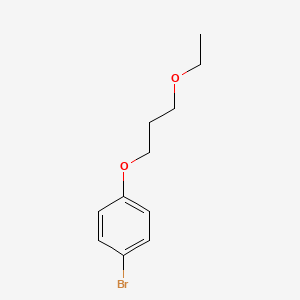
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
